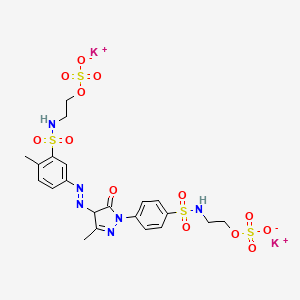
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, sulphonamide, and sulphonatooxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the azo group through a diazotization reaction. The sulphonamide and sulphonatooxy groups are then added through nucleophilic substitution reactions. The final product is obtained by neutralizing the intermediate with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to control the temperature, pressure, and pH levels, ensuring the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can replace the sulphonamide group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulphone derivatives, amines, and substituted pyrazole compounds. These products retain some of the original compound’s functional groups, allowing for further chemical modifications.
Wissenschaftliche Forschungsanwendungen
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate involves its interaction with specific molecular targets. The compound’s sulphonamide and azo groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium[5-acetamido-4-hydroxy-3-[[2-hydroxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato(5-)]cuprate(3-)
- 4-Hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2,7-disulfonic acid, potassium sodium salt
Uniqueness
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
83400-00-4 |
|---|---|
Molekularformel |
C21H24K2N6O13S4 |
Molekulargewicht |
774.9 g/mol |
IUPAC-Name |
dipotassium;2-[[2-methyl-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfamoyl)phenyl]-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylamino]ethyl sulfate |
InChI |
InChI=1S/C21H26N6O13S4.2K/c1-14-3-4-16(13-19(14)42(31,32)23-10-12-40-44(36,37)38)24-25-20-15(2)26-27(21(20)28)17-5-7-18(8-6-17)41(29,30)22-9-11-39-43(33,34)35;;/h3-8,13,20,22-23H,9-12H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI-Schlüssel |
ISFPPQQYJSNQQE-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)NCCOS(=O)(=O)[O-])C)S(=O)(=O)NCCOS(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


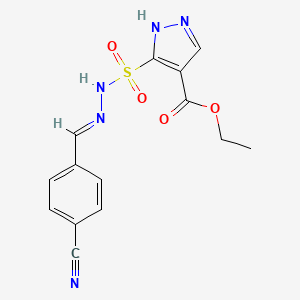

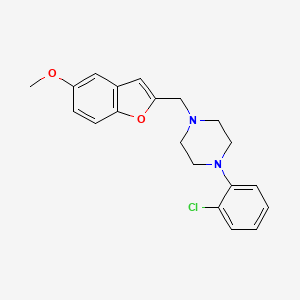
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
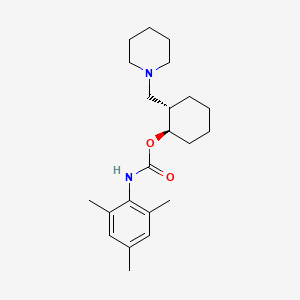


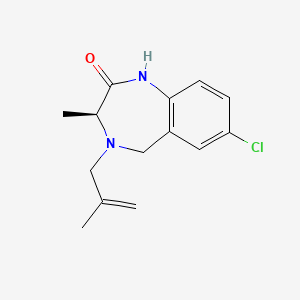
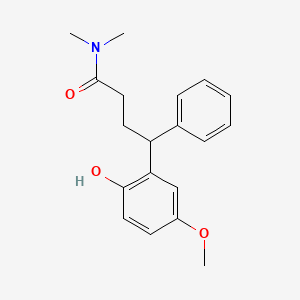
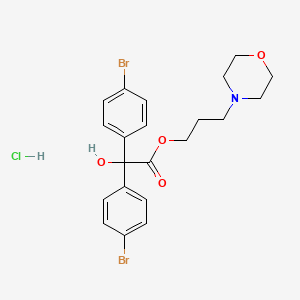
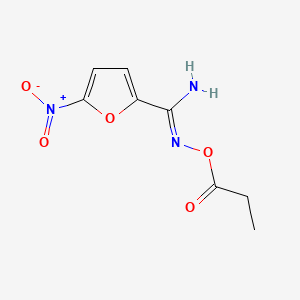
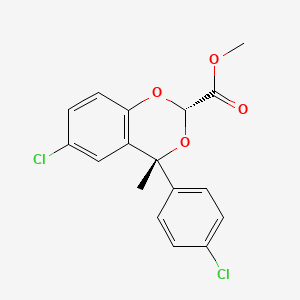
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
